1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate
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Overview
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate is a chemical compound with a molecular formula of C12H21NO4. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate typically involves the reaction of azepine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid
- Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate;oxolane
Uniqueness
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H18NO4- |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
XAOOALCEJMAQKV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC(C1)C(=O)[O-] |
Origin of Product |
United States |
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